(4-methoxy-2-methylphenyl)thiourea
Overview
Description
(4-methoxy-2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C9H12N2OS It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a (4-methoxy-2-methylphenyl) group
Mechanism of Action
Target of Action
Thiourea derivatives, in general, have been known to interact with a variety of biological targets due to their versatile chemical structure .
Mode of Action
Thiourea derivatives are known for their variable topological aspects, binding modes, and broad-spectrum promising pharmacological properties . They have multiple binding sites, making them flexible ligands for complexation with transition metals .
Biochemical Pathways
Thiourea derivatives have been reported to exhibit varied biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (19627) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Thiourea derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound’s storage temperature is reported to be room temperature, suggesting that it may be stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-methoxy-2-methylphenyl)thiourea can be synthesized through the reaction of (4-methoxy-2-methylphenyl)isothiocyanate with ammonia or primary amines. The reaction typically occurs in a solvent such as ethanol or methanol at room temperature. The general reaction scheme is as follows:
(4-methoxy-2-methylphenyl)isothiocyanate+NH3→this compound
Industrial Production Methods
Industrial production of this compound involves the same basic reaction but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(4-methoxy-2-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with a similar structure but lacking the (4-methoxy-2-methylphenyl) group.
(4-methoxyphenyl)thiourea: Similar structure but without the methyl group.
(2-methylphenyl)thiourea: Similar structure but without the methoxy group.
Uniqueness
(4-methoxy-2-methylphenyl)thiourea is unique due to the presence of both the methoxy and methyl groups on the phenyl ring. These groups can influence the compound’s reactivity and biological activity, making it distinct from other thiourea derivatives.
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-5-7(12-2)3-4-8(6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKDXGONFFBJBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607802 | |
Record name | N-(4-Methoxy-2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88884-40-6 | |
Record name | N-(4-Methoxy-2-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxy-2-methylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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